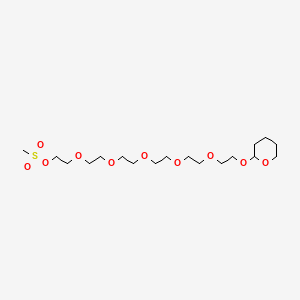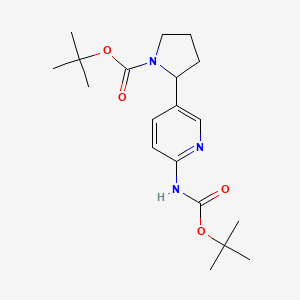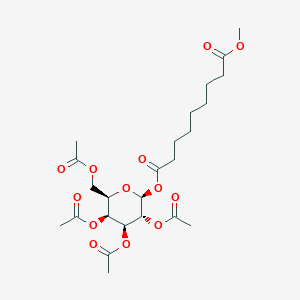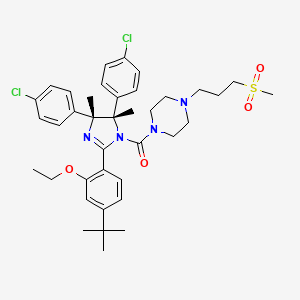![molecular formula C4H5N7O4S-2 B11826787 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the diazotization-nitrification method or direct nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired product.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may have distinct biological activities and applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I, leading to DNA damage and inhibition of cancer cell proliferation . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate can be compared with other similar compounds such as:
1,2,4-triazolopyrimidines: These compounds share a similar core structure and exhibit various biological activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been studied for their anticancer and other therapeutic properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown antimicrobial and other biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
Propriétés
Formule moléculaire |
C4H5N7O4S-2 |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate |
InChI |
InChI=1S/C4H5N7.H2O4S/c5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h(H5,5,6,7,8,9,10,11);(H2,1,2,3,4)/p-2 |
Clé InChI |
WLQDKQQCJXLDGN-UHFFFAOYSA-L |
SMILES canonique |
C12=NNN=C1N=C(N=C2N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


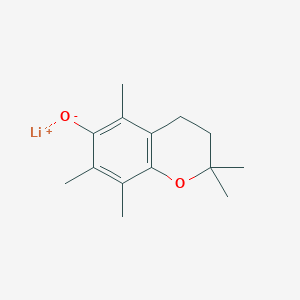

![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)

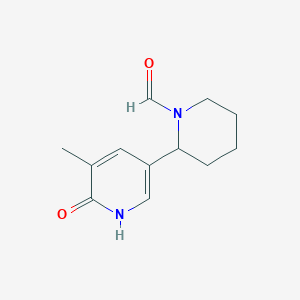

![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
